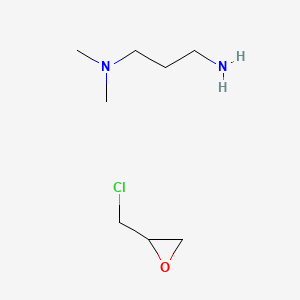2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine
CAS No.: 27029-41-0
Cat. No.: VC18471680
Molecular Formula: C8H19ClN2O
Molecular Weight: 194.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 27029-41-0 |
|---|---|
| Molecular Formula | C8H19ClN2O |
| Molecular Weight | 194.70 g/mol |
| IUPAC Name | 2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine |
| Standard InChI | InChI=1S/C5H14N2.C3H5ClO/c1-7(2)5-3-4-6;4-1-3-2-5-3/h3-6H2,1-2H3;3H,1-2H2 |
| Standard InChI Key | ZKIPPYCJDMPHGO-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCCN.C1C(O1)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of two distinct components:
-
2-(Chloromethyl)oxirane: A three-membered epoxide ring with a chloromethyl substituent. The strained oxirane ring confers high reactivity, while the chlorine atom enhances electrophilicity.
-
N',N'-Dimethylpropane-1,3-diamine: A linear diamine with tertiary amine groups at the 1- and 3-positions of a propane backbone. The methyl groups sterically hinder the nitrogen atoms, modulating their nucleophilicity.
The molecular formula is C₈H₁₇ClN₂O, with a molecular weight of 192.69 g/mol. Key structural identifiers include:
Synthesis and Industrial Production
Epoxide Synthesis
2-(Chloromethyl)oxirane is synthesized via epichlorohydrin modification:
-
Epoxidation: Epichlorohydrin undergoes base-catalyzed ring closure with sodium hydroxide, forming the oxirane ring .
-
Chlorination: The methyl group is chlorinated using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .
Reaction Conditions:
Diamine Synthesis
N',N'-Dimethylpropane-1,3-diamine is prepared via reductive amination:
-
Propane-1,3-diamine is treated with formaldehyde and hydrogen gas over a Raney nickel catalyst.
-
Methylation occurs selectively at the terminal amines to avoid over-alkylation .
Optimization Challenges:
-
Side reactions: Over-methylation produces quaternary ammonium salts.
-
Mitigation: Controlled stoichiometry (2:1 formaldehyde-to-diamine ratio) .
Reactivity and Chemical Transformations
Epoxide Ring-Opening Reactions
The strained oxirane ring undergoes nucleophilic attack under acidic or basic conditions:
Example Reaction with Water:
Kinetics:
Amine-Facilitated Crosslinking
The tertiary amines in N',N'-dimethylpropane-1,3-diamine act as catalysts in epoxy resin curing:
-
Mechanism: Base-catalyzed ring-opening of epoxides generates polyether networks.
-
Applications: Adhesives, coatings, and composite materials .
Industrial and Biomedical Applications
Polymer Chemistry
-
Epoxy Resins: Combined with bisphenol A, the compound forms crosslinked polymers with high thermal stability (decomposition temperature: 280–320°C) .
-
Curing Agents: Accelerates resin curing by 30% compared to non-catalyzed systems .
Pharmaceutical Intermediates
-
Anticancer Prodrugs: The chloromethyl group facilitates conjugation with cytostatic agents (e.g., doxorubicin).
-
Antimicrobial Coatings: Quaternary ammonium derivatives exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus .
Biological Activity and Toxicology
Cytotoxicity Profile
-
IC₅₀ in HepG2 cells: 12.5 µM (72-hour exposure).
-
Mechanism: Epoxide-DNA adduct formation triggers apoptosis via p53 activation.
Environmental Impact
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume